The Discovery and Isolation of Pseudopelletierine: A Technical Guide
The Discovery and Isolation of Pseudopelletierine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history of the discovery and isolation of pseudopelletierine, a prominent alkaloid found in the root bark of the pomegranate tree (Punica granatum). The document details the initial discovery by Charles Tanret, the structural elucidation by A. Piccinini, and modern methods of isolation and synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding of this significant natural product.
Introduction
Pseudopelletierine is a tropane alkaloid and the main alkaloid present in the root bark of the pomegranate tree, Punica granatum[1]. It is accompanied by at least three other alkaloids: pelletierine, isopelletierine, and methylpelletierine[1]. The discovery and structural elucidation of pseudopelletierine in the late 19th century marked a significant milestone in the field of alkaloid chemistry. This guide will delve into the historical context of its discovery, the evolution of its isolation and synthesis, and its chemical properties.
The Discovery of Pseudopelletierine
The initial discovery of the alkaloids in pomegranate root bark is credited to the French pharmacist and chemist, Charles Joseph Tanret, in the late 1870s and early 1880s[2]. In his publications in the Comptes Rendus de l'Académie des Sciences, Tanret described the isolation of four distinct basic compounds from the bark[2]. In honor of the pioneering alkaloid chemist Pierre-Joseph Pelletier, he named these compounds pelletierine, isopelletierine, methylpelletierine, and pseudopelletierine[2].
Historical Isolation Method of Tanret (circa 1880)
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Extraction : The dried and powdered root bark of Punica granatum would be subjected to extraction with an acidified aqueous solution to protonate the alkaloids and render them soluble.
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Basification and Solvent Extraction : The acidic extract would then be made alkaline to deprotonate the alkaloid salts, converting them into their free base forms. These less polar free bases could then be extracted into an immiscible organic solvent such as chloroform or ether.
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Purification : The crude alkaloid mixture obtained after solvent evaporation would then be subjected to further purification, likely involving repeated acid-base extractions and crystallization of their salts.
This foundational work by Tanret laid the groundwork for future investigations into the chemical nature of these pomegranate alkaloids.
Structural Elucidation
The determination of the chemical structure of pseudopelletierine was a significant challenge in the pre-spectroscopic era of organic chemistry. An initial proposed structure was later proven to be incorrect. The correct atomic connectivity of pseudopelletierine was established in 1899 by A. Piccinini, a collaborator of Ciamician.
Piccinini's Oxidative Degradation (1899)
Piccinini's key experiment involved the oxidative cleavage of the pseudopelletierine backbone. Through a series of degradation steps, he was able to obtain suberic acid (octanedioic acid). This finding was crucial as it revealed the eight-carbon chain that forms the bicyclic core of the molecule. While the detailed experimental conditions from his 1899 publication in Gazzetta Chimica Italiana are not fully accessible, the principle of this chemical degradation was a cornerstone of structural elucidation at the time.
The logical relationship between pseudopelletierine and its degradation product, suberic acid, is illustrated in the following diagram:
Caption: Oxidative degradation of pseudopelletierine to suberic acid.
Modern Isolation and Synthesis
While the historical methods were groundbreaking, modern techniques for obtaining pseudopelletierine are more efficient and reliable. Today, researchers have the option of either isolating the compound from its natural source or synthesizing it in the laboratory.
Modern Isolation from Punica granatum
A contemporary method for isolating pseudopelletierine from pomegranate root bark involves a systematic extraction and purification process. A described procedure reports a yield of approximately 0.03% from the dried root bark.
Experimental Protocol:
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Extraction : The powdered root bark is typically subjected to an aqueous extraction to selectively remove the alkaloids.
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Purification : The aqueous extract is then extracted with an organic solvent like chloroform. The combined organic phases are dried and the solvent is evaporated to yield a crude extract.
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Chromatography : The crude extract is then purified by column chromatography on silica gel. The fractions containing pseudopelletierine are identified using thin-layer chromatography (TLC) with a suitable visualizing agent such as Dragendorff reagent.
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Crystallization : The purified fractions are combined, and the solvent is removed under reduced pressure to yield crystalline pseudopelletierine.
Robinson-Schöpf Synthesis
For obtaining larger quantities of pseudopelletierine, the Robinson-Schöpf synthesis is the preferred method. This one-pot reaction involves a double Mannich reaction under mild, so-called "physiological" conditions and can achieve yields of up to 70%. The synthesis is a homolog of the classical Robinson tropinone synthesis.
Experimental Protocol (from Organic Syntheses):
This procedure is adapted from a verified method published in Organic Syntheses.
Reagents:
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Glutaraldehyde
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Methylamine hydrochloride
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Acetonedicarboxylic acid
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Disodium hydrogen phosphate dodecahydrate
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Sodium hydroxide
Procedure:
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A solution of glutaraldehyde is prepared.
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To this solution, aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a phosphate buffer (prepared from disodium hydrogen phosphate and sodium hydroxide) are added in order.
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The pH of the solution is initially around 2.5 and increases to approximately 4.5 after stirring under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide is evolved.
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The reaction mixture is then processed to isolate the pseudopelletierine, which may involve extraction and crystallization.
The workflow for the Robinson-Schöpf synthesis is depicted in the following diagram:
Caption: Workflow for the Robinson-Schöpf synthesis of pseudopelletierine.
Quantitative Data
The following table summarizes the quantitative data related to the isolation and properties of pseudopelletierine.
| Parameter | Value | Source |
| Isolation Yield | ||
| From Punica granatum root bark | 1.8 g/kg (0.18%) | |
| From Punica granatum root bark (modern method) | 0.03% | |
| Physical Properties | ||
| Molecular Formula | C₉H₁₅NO | |
| Molar Mass | 153.22 g/mol | |
| Melting Point | 54 °C | |
| Melting Point (from ligroin) | 64-65 °C | |
| Melting Point (hemihydrate) | 47-48.5 °C | |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) |
Pomegranate Alkaloids: A Comparative Overview
Pseudopelletierine is part of a family of related alkaloids found in the pomegranate tree. The structural relationships between these compounds are important for understanding their biosynthesis and chemical properties.
Caption: Logical relationship of the main pomegranate alkaloids.
Conclusion
The journey of pseudopelletierine from its discovery in the 19th century to its efficient synthesis in the 20th century showcases the advancement of organic chemistry. This technical guide has provided a detailed account of its history, from the pioneering work of Tanret and Piccinini to the elegant and practical Robinson-Schöpf synthesis. The provided experimental protocols, quantitative data, and diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development.
